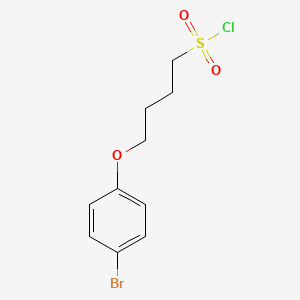

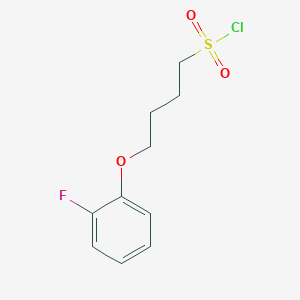

4-(4-溴苯氧基)丁-1-磺酰氯

描述

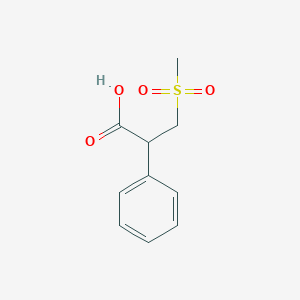

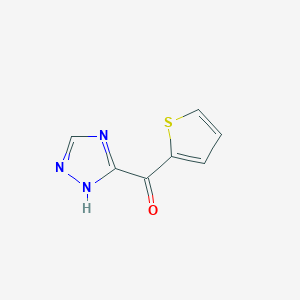

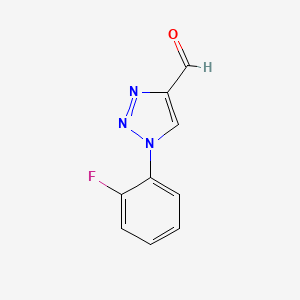

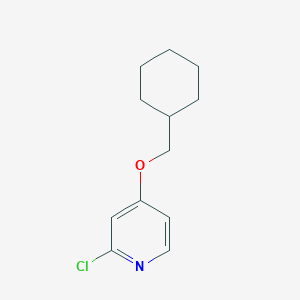

“4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12BrClO3S. It consists of 12 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” is composed of 28 atoms in total . The molecule has a molecular weight of 327.62 g/mol.科学研究应用

-

Reductive Coupling of Sulfonyl Chlorides

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides, including “4-(4-Bromophenoxy)butane-1-sulfonyl chloride”, can be used in the reductive coupling process to produce corresponding disulfides . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Novel Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : “4-(4-Bromophenoxy)butane-1-sulfonyl chloride” can be used in the synthesis of novel compounds, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These compounds have potential antimicrobial effects and toxicity .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but these compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results or Outcomes : The synthesized compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

-

Reduction of Sulfonyl Chlorides with Sulfur Dioxide

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Sulfonyl Chlorides from Sulfonic Acids

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .

- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .

-

Reduction of Sulfonyl Chlorides with Sulfur Dioxide

- Scientific Field : Organic Chemistry

- Application Summary : Sulfonyl chlorides can be reduced with sulfur dioxide in water as a solvent . This method is operationally simple and environmentally benign .

- Methods of Application : The sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

- Results or Outcomes : The reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed. This method provides a procedure for the synthesis of thiols .

-

Synthesis of Sulfonyl Chlorides from Sulfonic Acids

- Scientific Field : Organic Chemistry

- Application Summary : A novel and efficient method enables the preparation of sulfonyl chlorides from sulfonic acids using TAPC as a chlorinating agent . This method is cost-effective and allows for the facile isolation of the desired products .

- Methods of Application : The specific methods of synthesis were not detailed in the source, but it involves the use of TAPC as a chlorinating agent under solvent-free conditions .

- Results or Outcomes : The methodology provides a practical alternative and a valuable synthetic tool for various pharmaceutical applications .

安全和危害

The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

4-(4-bromophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)butane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)